REACTION_CXSMILES
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[Cl:1][C:2]1(F)[C:5]([F:7])([F:6])[C:4]([F:9])([F:8])[C:3]1(F)Cl.FC1(F)C(F)=C(F)C1(F)F>>[F:6][C:5]1([F:7])[C:2]([Cl:1])=[CH:3][C:4]1([F:9])[F:8]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
ClC1(C(C(C1(F)F)(F)F)(Cl)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
FC1(C(C(=C1F)F)(F)F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
FC1(C(C=C1Cl)(F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |